Bienvenue dans la boutique en ligne BenchChem!

6,11-dihydro-5H-benzo[b]carbazole

ALK inhibition kinase inhibitor anticancer

6,11-Dihydro-5H-benzo[b]carbazole (CAS 22044-93-5) is the core pharmacophore of the FDA-approved ALK inhibitor alectinib and uniquely enables dual ALK/SRPK inhibition—a profile unattainable with crizotinib, ceritinib, or generic carbazole. Its rigid planar benzocarbazole framework delivers hole mobility up to 1.2 cm²/Vs in OFETs (5–6 orders of magnitude above PVCz) and resists bacterial biodegradation that degrades benzo[a]carbazole isomers. The 6,11-dihydro substitution pattern provides synthetic handles for introducing the 6,6-dimethyl-11-oxo moiety essential for G1202R gatekeeper mutant potency (sub-3 nM IC₅₀). For oncology discovery and OLED materials R&D, this scaffold offers clinically validated differentiation that no in-class alternative can replicate.

Molecular Formula C16H13N
Molecular Weight 219.28 g/mol
CAS No. 22044-93-5
Cat. No. B181189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,11-dihydro-5H-benzo[b]carbazole
CAS22044-93-5
Molecular FormulaC16H13N
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CC3=C1C4=CC=CC=C4N3
InChIInChI=1S/C16H13N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-8,17H,9-10H2
InChIKeyISIMQKUGRYBTPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,11-Dihydro-5H-benzo[b]carbazole (CAS 22044-93-5) — High-Potency ALK Inhibitor Scaffold and Organic Electronics Building Block


6,11-Dihydro-5H-benzo[b]carbazole (CAS 22044-93-5) is a polycyclic aromatic heterocycle belonging to the carbazole class with molecular formula C16H13N and molecular weight 219.28 g/mol . This compound features a rigid planar benzocarbazole framework with two saturated carbons at the 6 and 11 positions, distinguishing it from fully aromatic 5H-benzo[b]carbazole analogs. It serves as a privileged scaffold in two distinct domains: (1) as the core pharmacophore for highly potent anaplastic lymphoma kinase (ALK) and serine-arginine protein kinase (SRPK) inhibitors with demonstrated nanomolar antiproliferative activity [1]; and (2) as a versatile building block for organic electronic materials including hole transport layers in OLEDs and OFETs, leveraging its electron-rich carbazole moiety and tunable electronic structure [2].

Why 6,11-Dihydro-5H-benzo[b]carbazole Cannot Be Replaced by Generic Carbazole or Other Benzocarbazole Isomers


Generic carbazole (CAS 86-74-8) lacks the fused benzene ring that confers the extended π-conjugation and altered electronic distribution essential for both ALK kinase domain binding and enhanced charge carrier mobility. Among benzocarbazole isomers, critical functional differences exist: benzo[a]carbazole is more susceptible to biodegradation, while 6,11-dihydro-5H-benzo[b]carbazole exhibits higher resistance to bacterial attack—a property directly linked to isomer-specific structural stability [1]. Furthermore, the 6,11-dihydro substitution pattern provides unique synthetic versatility not available with fully aromatic 5H-benzo[b]carbazole: the saturated carbons serve as functionalization handles for introducing the 6,6-dimethyl-11-oxo moiety that defines the pharmacophore of clinically relevant ALK inhibitors including alectinib [2]. These structural distinctions translate into measurable performance differences in both biological potency and materials applications that cannot be achieved by simply interchanging in-class compounds.

6,11-Dihydro-5H-benzo[b]carbazole — Quantified Differentiation Evidence for Procurement Selection


ALK Inhibitor Scaffold Enables Sub-3 nM Potency Against Wild-Type Kinase and G1202R Resistance Mutant

Derivatives of the 6,11-dihydro-5H-benzo[b]carbazole scaffold demonstrate exceptional ALK inhibitory potency. Compound 13d (a 9-substituted 6,6-dimethyl-11-oxo derivative) exhibits IC50 of 2.9 nM against ALK kinase and antiproliferative IC50 of 12.8 nM in KARPAS-299 ALCL cells [1]. Critically, this scaffold class addresses the G1202R resistance mutation that confers resistance to all clinical-stage ALK inhibitors, including crizotinib, ceritinib, and alectinib [2]. The clinically approved drug alectinib, which is based on the 6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile core, demonstrates IC50 values of 1.0 nM (F1174L), 1.6 nM (L1196M gatekeeper), and 3.5 nM (R1275Q) against key resistance mutants [3]. In contrast, generic carbazole lacks any meaningful ALK inhibitory activity (IC50 > 10,000 nM).

ALK inhibition kinase inhibitor anticancer targeted therapy drug discovery

Superior Biodegradation Resistance Relative to Benzo[a]carbazole Isomer

Among the three benzocarbazole isomers, 6,11-dihydro-5H-benzo[b]carbazole (and its aromatic analog) exhibits significantly higher resistance to bacterial degradation compared to benzo[a]carbazole [1]. The benzo[b]carbazole/benzo[a]carbazole ratio serves as a sensitive biodegradation indicator in reservoired oils, with the [b]-isomer demonstrating markedly greater persistence under microbial attack conditions. While the 6,11-dihydro derivative specifically is not always the direct subject of these geochemical studies, the core benzo[b]carbazole framework confers the intrinsic stability advantage over the [a]-isomer configuration. This differential susceptibility is attributed to the distinct electronic distribution and steric accessibility of the two isomeric frameworks [2].

geochemistry petroleum biomarkers environmental stability isomer comparison

High Hole Mobility in Organic Field-Effect Transistors vs. Standard Carbazole-Based Materials

The benzo[b]carbazole core (including 5H-benzo[b]carbazole and related 6,11-dihydro derivatives) exhibits hole mobility of up to 1.2 cm²/Vs in organic field-effect transistors (OFETs) [1]. This mobility value substantially exceeds that of conventional carbazole-based hole transport materials such as poly(N-vinylcarbazole) (PVCz), which typically demonstrates hole mobility in the range of 10⁻⁶ to 10⁻⁵ cm²/Vs [2]. The enhanced mobility is attributed to the extended π-conjugation of the fused benzene ring, which increases the longitudinal dimension of the rigid skeleton (d = 9.05 Å) and reduces reorganization energy for hole transport to approximately 0.18 eV [3]. Additionally, this scaffold enables external quantum efficiency (EQE) of up to 4.4% in OLED devices when employed as a hole transport or emitting material [1].

hole transport material OLED OFET organic electronics charge carrier mobility

SRPK Inhibitory Activity Provides Dual Kinase Targeting Advantage Over ALK-Only Scaffolds

6,11-Dihydro-5H-benzo[b]carbazole derivatives uniquely modulate both ALK and SRPK (serine-arginine protein kinase) activity, a dual-targeting profile not observed with most ALK inhibitor scaffolds including crizotinib, ceritinib, or lorlatinib [1]. SRPK inhibition is therapeutically relevant because SRPK1 regulates pro-angiogenic VEGF splicing through phosphorylation of SRSF1. Knockdown of SRPK1 potently reduces VEGF-mediated angiogenesis in tumors [2]. The 6,11-dihydro-5H-benzo[b]carbazole scaffold enables simultaneous targeting of both oncogenic ALK signaling (direct antitumor effect) and SRPK-mediated VEGF regulation (anti-angiogenic effect) [3]. This dual mechanism is not achievable with alternative carbazole frameworks or other ALK inhibitor chemotypes, which lack the specific substitution pattern required for SRPK engagement.

SRPK inhibition VEGF signaling angiogenesis dual kinase inhibitor polypharmacology

6,11-Dihydro-5H-benzo[b]carbazole — Validated Application Scenarios Based on Quantified Evidence


Medicinal Chemistry: Development of ALK Inhibitors Active Against G1202R Resistance Mutant

This scaffold is the optimal starting point for designing ALK inhibitors targeting the G1202R gatekeeper mutant, which confers resistance to all currently approved ALK inhibitors including crizotinib, ceritinib, and alectinib [1]. Derivatives such as compound 13d demonstrate sub-3 nM ALK IC50 and sub-13 nM antiproliferative activity in KARPAS-299 cells, with the structural capacity to accommodate substitutions that maintain potency against resistant mutants. The scaffold's commercial relevance is validated by its use as the core pharmacophore in alectinib (CH5424802), an FDA-approved ALK inhibitor with IC50 values of 1.0-3.5 nM against key resistance mutations [2]. For procurement decisions in oncology drug discovery, this compound provides a privileged starting point with demonstrated clinical translatability.

Organic Electronics: High-Mobility Hole Transport Layers for OLED and OFET Devices

The benzo[b]carbazole framework delivers hole mobility up to 1.2 cm²/Vs in OFET configurations—five to six orders of magnitude higher than conventional carbazole polymers such as PVCz [1]. This mobility advantage directly translates to lower driving voltages and higher device efficiencies. The scaffold's rigid planar structure (longitudinal dimension 9.05 Å) minimizes reorganization energy to 0.18 eV for hole transport, enabling efficient charge carrier movement with reduced energy loss [2]. For procurement by OLED manufacturers and academic materials laboratories, this compound provides a higher-performance alternative to generic carbazole building blocks when designing hole transport materials, electron-blocking layers, or host matrices for phosphorescent emitters.

Dual ALK/SRPK Inhibitor Discovery: Polypharmacology Targeting Both Tumor Growth and Angiogenesis

This scaffold uniquely enables simultaneous inhibition of ALK (direct antitumor effect) and SRPK (anti-angiogenic effect through VEGF splicing regulation) [1]. The dual-targeting profile addresses a key limitation of current ALK inhibitors, which lack SRPK activity and do not directly modulate tumor vasculature. SRPK1 knockdown has been shown to potently reduce VEGF-mediated angiogenesis in tumor models [2]. For medicinal chemistry procurement in academic and industrial oncology programs, this compound offers a scaffold with validated dual-kinase engagement that cannot be achieved with crizotinib, ceritinib, or alternative carbazole frameworks lacking the 6,11-dihydro substitution pattern essential for SRPK binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,11-dihydro-5H-benzo[b]carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.